molecular formula C10H11BrO2 B3346449 Methyl 4-bromo-2,5-dimethylbenzoate CAS No. 1195230-23-9

Methyl 4-bromo-2,5-dimethylbenzoate

Cat. No.: B3346449
CAS No.: 1195230-23-9
M. Wt: 243.1 g/mol
InChI Key: ZCPFWYVGOCOTQY-UHFFFAOYSA-N
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Description

This compound is structurally characterized by its ester functional group (methyl ester) and halogen substituent, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

methyl 4-bromo-2,5-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPFWYVGOCOTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2,5-dimethylbenzoate can be synthesized through the esterification of 4-bromo-2,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Scientific Research Applications

Methyl 4-bromo-2,5-dimethylbenzoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: As a building block for the development of new drugs and therapeutic agents.

    Material Science: In the preparation of polymers and other advanced materials.

    Chemical Biology: As a probe to study biological processes and enzyme functions.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,5-dimethylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly impact molecular weight, polarity, and stability. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications References
Methyl 4-bromo-2,5-dimethylbenzoate Br (4-), CH₃ (2-, 5-), COOCH₃ C₁₀H₁₁BrO₂ ~243.10 g/mol Synthetic intermediate Inferred
25B-NBOMe (2C-B derivative) Br (4-), OCH₃ (2-, 5-), NHCH₂ C₁₉H₂₂BrNO₃ 404.29 g/mol Psychoactive designer drug
Methyl 4-(bromomethyl)-3,5-dichlorobenzoate BrCH₂ (4-), Cl (3-,5-), COOCH₃ C₉H₇BrCl₂O₂ 297.96 g/mol Halogenated synthetic intermediate
Methyl 4-bromo-2-chlorobenzoate Br (4-), Cl (2-), COOCH₃ C₈H₆BrClO₂ 249.49 g/mol Halogenated aromatic building block
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Br (4-), OCH₃ (2-,5-), NH₂ C₁₀H₁₄BrNO₂ 276.13 g/mol Hallucinogenic substance
Key Observations:
  • Halogen vs. Alkyl Substituents : this compound’s methyl groups reduce polarity compared to methoxy-substituted analogs like 25B-NBOMe or 2C-B, likely increasing hydrophobicity and altering solubility in organic solvents .
  • Electron-Withdrawing Effects : Bromine’s electron-withdrawing nature enhances electrophilic aromatic substitution (EAS) reactivity at the para position. However, steric hindrance from methyl groups in the target compound may slow reactions compared to less hindered analogs like Methyl 4-bromo-2-chlorobenzoate .
  • Stability : Esters like this compound are more hydrolytically stable than amine derivatives (e.g., 2C-B), which are prone to degradation under acidic or basic conditions .

Biological Activity

Methyl 4-bromo-2,5-dimethylbenzoate (CAS: 1195230-23-9) is an organic compound that has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C10H11BrO2
  • Molecular Weight : 243.1 g/mol
  • IUPAC Name : this compound
  • Chemical Structure :
    COC O C1 C C C C Br C C C1\text{COC O C1 C C C C Br C C C1}

The presence of bromine and methyl groups on the benzene ring enhances its reactivity and potential interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Antioxidant Activity : The compound may scavenge free radicals, contributing to cellular protection.
  • Enzyme Interaction : It may modulate the activity of certain enzymes involved in metabolic pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial effects. The Minimum Inhibitory Concentration (MIC) values against several pathogens are as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus6.55
Pseudomonas aeruginosa3.27
Escherichia coli>26.20

These results indicate significant antimicrobial potential, suggesting further exploration as a natural preservative or therapeutic agent against bacterial infections .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. Notably, it demonstrated a significant ability to scavenge free radicals:

  • DPPH Assay : The compound exhibited a notable reduction in DPPH radical concentration, indicating strong antioxidant activity.

This property is crucial for preventing oxidative stress-related cellular damage .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : The compound interacts with enzymes that may influence metabolic pathways. For example, it may inhibit metabolic enzymes involved in detoxification processes.
  • Cell Signaling Pathways : Research indicates that it may influence cell signaling pathways related to inflammation and cellular metabolism, potentially having therapeutic implications for conditions characterized by oxidative stress or inflammation .
  • Molecular Interactions : The compound's effects may occur at the molecular level through binding interactions with biomolecules and changes in gene expression.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • A study published in a peer-reviewed journal highlighted its antimicrobial efficacy against resistant bacterial strains and suggested its potential as a lead compound for developing new antibiotics.
  • Another research focused on its antioxidant properties revealed that it could significantly reduce oxidative stress markers in vitro, suggesting potential applications in health supplements or pharmaceuticals aimed at oxidative damage prevention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-2,5-dimethylbenzoate
Reactant of Route 2
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Methyl 4-bromo-2,5-dimethylbenzoate

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